4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Overview
Description
4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide is a chemical compound with the CAS Number: 757251-62-0 . It has a molecular weight of 200.62 and its molecular formula is C8H9ClN2O2 . The IUPAC name for this compound is 4-chloro-N-methoxy-N-methyl-2-pyridinecarboxamide .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide can be represented by the InChI code: 1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 . This compound has 13 heavy atoms, 3 hydrogen bond acceptors, and no hydrogen bond donors . It has a topological polar surface area of 42.4Ų .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of approximately 355.6±27.0°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthetic Methodologies
In the realm of synthetic chemistry, 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is utilized as a crucial intermediate in the synthesis of complex molecules. For instance, it has been applied in the development of new synthetic pathways for pyridine derivatives, which are essential in pharmaceuticals and agrochemicals. A study demonstrated an efficient synthesis of chalcogen (S and Se) derivatives, providing a foundation for the exploration of novel organometallic compounds and their potential applications in catalysis and drug design (J. Dhau, Rupy Dhir, Amritpal S. Singh, 2011).
Medicinal Chemistry
In medicinal chemistry, the compound serves as a pivotal building block for the synthesis of various biologically active molecules. For example, it has been used in the preparation of novel annulated products from aminonaphthyridinones, showcasing its versatility in the creation of complex heterocyclic structures with potential therapeutic benefits (L. Deady, Shane M. Devine, 2006).
Material Science
In material science, the exploration of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide's properties has led to discoveries in the design of functional materials. Research focusing on quantum chemical calculations and spectroscopic investigations has revealed insights into its molecular structure, electronic properties, and potential for non-linear optical applications. This fundamental understanding is crucial for designing materials with specific optical, electronic, or catalytic functions (K. Aarthi, H. Rajagopal, S. Muthu, V. Jayanthi, R. Girija, 2020).
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHMIUYUJSUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=CC(=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705484 | |
Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
CAS RN |
757251-62-0 | |
Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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